molecular formula C9H10BrNO2S B1412496 3-(3-Bromobenzenesulfonyl)azetidine CAS No. 1785623-39-3

3-(3-Bromobenzenesulfonyl)azetidine

Cat. No.: B1412496
CAS No.: 1785623-39-3
M. Wt: 276.15 g/mol
InChI Key: XFLZVXLUKYVWHQ-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are cyclic compounds containing at least one atom other than carbon within a four-atom ring. organic-chemistry.orgyoutube.com Azetidines, which feature a nitrogen atom in the ring, are of particular interest. nih.gov Their significance stems from several key factors:

Structural Scaffolds: Azetidines serve as versatile building blocks in the synthesis of more complex molecules. nih.govnih.gov Their strained ring system can be strategically opened or functionalized, providing access to a variety of other nitrogen-containing compounds. nih.govsigmaaldrich.comnih.gov

Medicinal Chemistry: The azetidine (B1206935) motif is present in a number of biologically active compounds and approved drugs. youtube.combldpharm.comnih.gov For instance, the β-lactam (azetidin-2-one) ring is the core structural feature of penicillin and cephalosporin (B10832234) antibiotics. sigmaaldrich.comnih.gov The fully saturated azetidine ring is also increasingly incorporated into modern drug candidates to modulate physicochemical properties. bldpharm.com

Unique Chemical Properties: The inherent ring strain of azetidines, while less than that of three-membered rings like aziridines, makes them more reactive than their five- or six-membered counterparts. nih.govresearchgate.netbldpharm.com This reactivity can be harnessed for specific chemical transformations. bldpharm.com The nitrogen atom also introduces basicity and the potential for hydrogen bonding. nih.gov

Stereochemical Control: The azetidine ring can possess multiple stereocenters, and controlling its stereochemistry is crucial for achieving desired biological activity. nih.gov

The synthesis of azetidines can be challenging due to this ring strain, but various methods, including cycloadditions, cyclizations, and ring contractions, have been developed to access these important structures. organic-chemistry.orgnih.govresearchgate.net

Overview of Sulfonyl Moieties and Their Strategic Importance in Molecular Design

The sulfonyl group (-SO₂-) is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms. Its incorporation into molecular structures is a widely used strategy in drug design and materials science for several reasons:

Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls, carboxyls, and phosphates, allowing for the modification of a molecule's properties while potentially retaining its biological activity.

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, which can lead to stronger interactions with biological targets such as enzymes and receptors.

Modulation of Physicochemical Properties: Introducing a sulfonyl group can alter a molecule's polarity, solubility, and acid-base properties. This is a critical tool for optimizing the pharmacokinetic profile of a drug candidate.

Metabolic Stability: The sulfonyl group is generally stable to metabolic degradation. It can be introduced into a molecule to block metabolically labile sites, thereby increasing the drug's half-life.

Chemical Versatility: The sulfur atom of the sulfonyl group can exist in various oxidation states, and the group can be part of sulfonamides, sulfones, or sulfonic esters, each with distinct chemical properties and applications. Sulfonamides, in particular, are a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants.

Research Landscape of Azetidine Sulfone Derivatives

The combination of an azetidine ring and a sulfonyl group gives rise to azetidine sulfone derivatives, a class of compounds with significant potential in various fields of chemical research. Studies have shown that these derivatives can exhibit a range of biological activities, including antimicrobial and antiviral properties. The sulfonamide linkage, in particular, is a common feature in many pharmacologically active molecules.

Research in this area often focuses on the synthesis of novel azetidine sulfone derivatives and the evaluation of their biological properties. For example, some studies have explored their potential as GABA uptake inhibitors, which could have applications in neuroscience. nih.gov Furthermore, patents have been filed for azetidine sulfone derivatives with potential pesticidal activity, highlighting their relevance beyond medicine. The development of efficient synthetic routes to these compounds, including those for creating libraries of diverse structures, is an active area of investigation.

Scope and Objectives of Academic Research on 3-(3-Bromobenzenesulfonyl)azetidine and Related Structural Analogues

The specific compound, this compound, represents a precise arrangement of the azetidine and sulfonyl components. Academic research on this molecule and its close analogues would likely focus on several key objectives:

Synthesis and Characterization: A primary goal would be to develop efficient and stereoselective synthetic routes to this compound. This would involve the careful selection of starting materials, such as 3-bromoazetidine (B1339375) nih.gov or a suitable bromo-substituted benzenesulfonyl chloride, and optimizing reaction conditions. Full characterization of the synthesized compound using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential.

Exploration of Chemical Reactivity: Understanding the chemical reactivity of the molecule is crucial. This would involve studying how the azetidine ring can be further functionalized and how the bromophenylsulfonyl group influences the reactivity of the azetidine core.

Investigation of Biological Activity: A significant driver for research into such compounds is the potential for biological activity. Screening this compound and its analogues against various biological targets, such as enzymes or receptors, could uncover new therapeutic leads. The presence of the bromine atom offers a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Development of Molecular Probes: The unique structural features of this compound could make it a useful molecular probe for studying biological systems.

While specific research on this compound is not extensively documented in publicly available literature, the foundational knowledge of azetidine and sulfonyl chemistry provides a strong rationale for its investigation. The data tables below summarize information on related compounds, which helps to build a picture of the chemical space this molecule occupies.

Table 1: Properties of Related Azetidine Precursors and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Feature
3-Bromoazetidine hydrochloride 53913-82-9 C₃H₇BrClN 172.45 Potential precursor to the target compound. nih.gov
3-Azetidinecarboxylic acid 36476-78-5 C₄H₇NO₂ 101.10 A functionalized azetidine for peptide synthesis. sigmaaldrich.com

Table 2: Properties of Related Bromobenzenesulfonyl Azetidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Structural Note
1-((4-Bromophenyl)sulfonyl)azetidine 530081-57-3 C₉H₁₀BrNO₂S 276.15 Isomer with sulfonyl group on the azetidine nitrogen. researchgate.net

This structured approach to understanding the component parts of this compound allows for a comprehensive appreciation of its potential within the broader context of chemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLZVXLUKYVWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Bromobenzenesulfonyl Azetidine and Analogous Azetidine Sulfonyl Systems

Established Synthetic Pathways for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring can be achieved through a variety of synthetic approaches, each with its own advantages and limitations. These methods can be broadly categorized into cyclization reactions, cycloadditions, strain-release strategies, and transformations of related heterocyclic systems.

Cyclization Approaches to Azetidines

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond. These reactions often proceed via nucleophilic substitution, where an amine attacks an electrophilic carbon center bearing a suitable leaving group.

A common and widely utilized method involves the cyclization of γ-amino alcohols or their derivatives. acs.org The hydroxyl group can be converted into a good leaving group, such as a mesylate, tosylate, or triflate, which is then displaced by the intramolecular nitrogen nucleophile. acs.org Triflate leaving groups have been shown to be particularly effective, often allowing the cyclization to be performed in a one-pot reaction. acs.org For instance, 1,3-disubstituted azetidines can be synthesized from 2-substituted-1,3-propanediols via the in situ formation of bis-triflates. organic-chemistry.org

Another powerful cyclization strategy is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a high-yielding route to azetidines, even in the presence of sensitive functional groups. nih.gov This method offers an alternative to classical SN2 reactions for forming the azetidine ring. nih.govnih.gov The intramolecular aminolysis of 3,4-epoxy sulfonamides has also been reported as a pathway to azetidine derivatives. nih.gov

Furthermore, palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a modern and efficient method for the synthesis of functionalized azetidines. google.com This approach allows for the direct formation of the azetidine ring from readily available amine precursors.

Table 1: Examples of Cyclization Approaches to Azetidines
Starting MaterialReagents and ConditionsProductYieldReference
2-Substituted-1,3-propanediolsTf2O, Base1,3-Disubstituted azetidinesGood acs.orgorganic-chemistry.org
cis-3,4-Epoxy aminesLa(OTf)3 (cat.), (CH2Cl)2, refluxSubstituted azetidinesHigh nih.gov
Picolinamide (PA) protected aminesPd(OAc)2, OxidantFunctionalized azetidinesGood google.com

Cycloaddition Reactions in Azetidine Synthesis (e.g., [2+2] Photocycloaddition)

[2+2] Photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct route to the azetidine skeleton by reacting an imine with an alkene. bristol.ac.uk This method has seen significant advancements with the use of visible-light-mediated processes. For example, the intermolecular aza Paternò-Büchi reaction of 2-isoxazoline-3-carboxylates with alkenes, catalyzed by an iridium photocatalyst, provides access to highly functionalized azetidines under mild conditions. google.com This approach overcomes some of the limitations of traditional UV-light-mediated cycloadditions. google.com

Strain-Release Strategies for Azetidine Scaffolds (e.g., from Azabicyclo[1.1.0]butanes)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. Treatment of ABBs with various reagents can lead to the formation of 1,3-disubstituted azetidines. For example, the reaction of ABBs with organometal reagents in the presence of a copper catalyst allows for the direct alkylation of the azetidine core. organic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of readily available azetidin-2-ones (β-lactams) is a well-established and frequently used method for the synthesis of azetidines. Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the substitution pattern of the β-lactam.

One-Carbon Ring Expansion Methodologies for N-Heterocycles

Ring expansion of smaller N-heterocycles, such as aziridines, provides another synthetic entry to the azetidine ring. A notable example is the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation, to yield 1-arenesulfonylazetidines. organic-chemistry.org

Targeted Synthesis of Azetidine Sulfonyl Derivatives

The synthesis of azetidines bearing a sulfonyl group, such as 3-(3-bromobenzenesulfonyl)azetidine, can be approached either by introducing the sulfonyl group onto a pre-formed azetidine ring or by carrying the sulfonyl moiety through the ring-forming reaction.

A direct approach involves the reaction of azetidine or a suitable N-protected azetidine derivative with an arylsulfonyl chloride, such as 3-bromobenzenesulfonyl chloride. sigmaaldrich.cn This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Alternatively, intramolecular cyclization of precursors already containing the desired sulfonyl group is a powerful strategy. For instance, α-carbonylated N-sulfonylazetidines can be synthesized via a robust one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov This method allows for the incorporation of various nucleophiles into the azetidine structure. acs.orgnih.gov

Another elegant method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov These can then be further functionalized. The use of a t-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions. nih.gov

While a direct, detailed synthesis of this compound is not explicitly detailed in the surveyed literature, the principles outlined in the synthesis of analogous compounds provide a clear blueprint for its preparation. For example, the reaction of azetidin-3-ol (B1332694) with 3-bromobenzenesulfonyl chloride in the presence of a suitable base would be a logical approach. The synthesis of N-benzylazetidin-3-ol and its subsequent conversion to a mesylate, followed by nucleophilic displacement, has been described, offering a template for such a transformation. google.com

Table 2: Examples of Reactions for the Synthesis of Azetidine Sulfonyl Derivatives
Starting MaterialReagents and ConditionsProductYieldReference
α-Bromo N-tosylpyrrolidinoneNaOCH3, CH3CN, 80 °CMethyl 1-tosylazetidine-2-carboxylate90% acs.org
α-Bromo N-sulfonylpyrrolidinoneK2CO3, Nucleophile (e.g., ROH, ArNH2)α-Carbonylated N-sulfonylazetidinesGood to Excellent acs.orgnih.gov
Chiral N-propargylsulfonamidesBrettPhosAuNTf2 (cat.), N-oxideChiral N-sulfonylazetidin-3-onesGood nih.gov
1-ArenesulfonylaziridinesDimethylsulfoxonium methylide, Microwave1-ArenesulfonylazetidinesGood organic-chemistry.org
N-Benzylazetidin-3-ol1. MsCl, Et3N, CH2Cl2; 2. Nucleophile3-Substituted-N-benzylazetidinesNot specified google.com

Development of Azetidine Sulfonyl Fluorides (ASFs) as Key Precursors

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile and highly reactive precursors for the synthesis of a wide array of functionalized azetidines. acs.orgnih.govchemrxiv.orgresearchgate.netacs.org Their development has been a significant advancement, offering a mild and effective pathway to novel azetidine derivatives. nih.govchemrxiv.orgresearchgate.net Unlike the more common sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, allowing them to be carried through multi-step syntheses. nih.gov

Thiol Alkylation-Oxidation-Elimination/Fluorination Sequences

A key strategy for the preparation of sulfonyl fluorides involves the oxidative coupling of thiols with a fluoride (B91410) source. nih.gov One notable method utilizes an electrochemical approach to convert thiols or disulfides into sulfonyl fluorides using potassium fluoride (KF) as a safe and inexpensive fluoride source. nih.gov This process avoids the need for stoichiometric oxidants and proceeds under mild conditions, making it suitable for a broad range of substrates, including alkyl, benzyl, aryl, and heteroaryl thiols. nih.gov The reaction is believed to proceed through the formation of a disulfide intermediate, which is then oxidized to a radical cation that reacts with the fluoride nucleophile. nih.gov

Another approach involves the use of sulfuryl fluoride (SO₂F₂) to generate alkylating reagents from alcohols and thiols in a one-pot synthesis to produce 1,1-dihydrofluoroalkyl sulfides. nih.gov This method is highly chemoselective for the alkylation of thiols. nih.gov

Strategies for Incorporating Arylsulfonyl Moieties

The introduction of arylsulfonyl groups onto the azetidine ring is a crucial step in the synthesis of compounds like this compound. This is typically achieved through coupling reactions with sulfonyl halides or via modern cross-coupling strategies.

Coupling Reactions with Sulfonyl Halides (e.g., 3-Bromobenzenesulfonyl Chloride Analogues)

The reaction of azetidines with arylsulfonyl chlorides is a direct method for the formation of N-sulfonylated azetidines. For instance, the reaction of diethyl aminomalonate with tosyl chloride (TsCl) in the presence of triethylamine (B128534) yields the corresponding N-tosylated product. bristol.ac.uk Similarly, toluenesulfonyl chloride has been effectively used to generate sulfonamide products from secondary amine intermediates. nih.gov The synthesis of 1-arenesulfonylazetidines can also be accomplished in a one-pot reaction from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide under microwave irradiation. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Sulfonamides

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of aryl sulfonamides, offering mild conditions and broad functional group tolerance. nih.gov One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov In this process, phenyl chlorosulfate (B8482658) acts as a surrogate for [SO₂Cl]⁺, and the resulting arylsulfonyl chlorides can be derivatized in situ to form sulfonamides. nih.gov

Furthermore, palladium-catalyzed reactions of 3-iodoazetidines with arylboronic acids have been developed to synthesize 2-aryl azetidines. nih.govresearchgate.net These reactions can proceed through a migration/coupling mechanism, where a palladium-hydride intermediate is proposed. nih.gov The choice of ligand is critical in directing the regioselectivity of these transformations. nih.gov

Divergent Synthesis Approaches for Functionalized Azetidine Sulfones

The ability to introduce diverse functional groups at a late stage of a synthetic sequence is highly desirable as it allows for the rapid generation of a library of analogs from a common intermediate.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) provides an efficient means to modify complex molecules, including peptides and drug candidates containing an azetidine core. nih.govspringernature.com For azetidine-containing compounds, the azetidine nitrogen can be a site for such modifications. For example, after the synthesis of a macrocyclic peptide containing a 3-aminoazetidine unit, the azetidine nitrogen can be chemoselectively deprotected and subsequently functionalized through acylation or sulfonylation. researchgate.net

Stereoselective Synthesis of Azetidine Sulfonyl Compounds

The development of stereoselective methods for the synthesis of azetidine sulfonyl compounds is a significant area of research, driven by the prevalence of the azetidine motif in medicinally important molecules. researchgate.net These strategies aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.

One notable approach involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. nih.govconsensus.app This method can yield either pyrrolidin-3-ols or 2-(hydroxymethyl)azetidines depending on the reaction conditions. The subsequent oxidation of the 2-(hydroxymethyl)azetidines provides azetidine-2-carboxylic acids in high yields. nih.gov

Another versatile strategy is the stereocontrolled synthesis of substituted N-arenesulfonyl azetidines starting from γ-(phenylseleno)alkyl arylsulfonamides. nih.govscispace.com This process relies on an optimized oxidation of the starting material, which is then followed by an intramolecular substitution of the resulting phenylselenonyl group by the nitrogen atom of the sulfonamide. nih.gov

The aza-Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, also serves as a valuable tool for constructing the azetidine ring. researchgate.net More recently, a visible-light-promoted aza-Paternò–Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors has been developed, offering a method for the synthesis of azetidines under mild conditions. rsc.org

Furthermore, a copper-catalyzed asymmetric boryl allylation of azetines has been reported as a highly enantioselective method for the difunctionalization of these strained heterocycles. acs.org This reaction allows for the installation of both a boryl and an allyl group with excellent control over the stereochemistry, providing access to chiral 2,3-disubstituted azetidines. acs.org The synthetic utility of this method is highlighted by the potential for further transformations of the boryl and allyl functionalities. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of functionalized azetidines. nih.gov For instance, a protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent SN2 displacement, has been developed to afford chiral N-alkyl terminal azetidines with substituents at the C2 position. nih.gov

The following tables summarize key aspects of selected stereoselective synthetic methods for azetidine sulfonyl systems and related chiral azetidines.

Table 1: Stereoselective Synthesis of Azetidine Derivatives

Starting MaterialReagents and ConditionsProductKey Features
Enantiopure (2-aminoalkyl)oxiranesBase-induced cyclization2-(Hydroxymethyl)azetidinesStereospecific formation, product depends on reaction conditions. nih.govconsensus.app
γ-(Phenylseleno)alkyl arylsulfonamidesOxidation, then intramolecular substitutionSubstituted N-arenesulfonyl azetidinesStereocontrolled synthesis. nih.govscispace.com
AzetinesCu/bisphosphine catalyst, allyl phosphates, bis(pinacolato)diboroncis-2,3-disubstituted azetidinesHighly enantioselective difunctionalization. acs.org
AldehydesEnantioselective α-chlorination, reductive amination, SN2 displacementChiral N-alkyl terminal azetidinesOrganocatalytic approach. nih.gov

Table 2: Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

EntryAllyl PhosphateProductYield (%)dree (%)
1Phenyl3a 95>20:198
24-Fluorophenyl3b 92>20:198
34-Chlorophenyl3c 93>20:197
44-Bromophenyl3d 96>20:198
54-Methoxyphenyl3e 94>20:198
62-Naphthyl3f 91>20:197
7(E)-Styryl3g 85>20:196

Data adapted from a 2025 study on the enantioselective difunctionalization of azetines. acs.org The diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by ¹H NMR and HPLC analysis, respectively. acs.org

Mechanistic Investigations and Reactivity of Azetidine Sulfonyl Compounds

Fundamental Reactivity Driven by Azetidine (B1206935) Ring Strain

The reactivity of azetidines is fundamentally driven by their considerable ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This strain energy is comparable to that of other highly reactive small rings like cyclopropane (B1198618) and aziridine (B145994). researchgate.net However, azetidines are generally more stable than their three-membered aziridine counterparts, which allows for easier handling while still providing a driving force for unique reactivity under specific conditions. rsc.orgresearchwithrutgers.com This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a characteristic that is harnessed in various synthetic transformations. rsc.org The presence of a sulfonyl group attached to the azetidine ring, as in 3-(3-Bromobenzenesulfonyl)azetidine, further influences this reactivity, often by serving as a good leaving group or by activating the ring towards specific transformations.

Reaction Mechanisms of Azetidine Sulfonyl Fluorides (ASFs)

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents capable of undergoing distinct reaction pathways, primarily the Defluorosulfonylation (deFS) and Sulfur-Fluoride Exchange (SuFEx) reactions. nih.govacs.org These pathways offer access to a diverse array of substituted azetidines, which are valuable motifs in drug discovery. nih.govnih.govchemrxiv.orgacs.org

A unique reactivity mode of ASFs is the defluorosulfonylation (deFS) pathway, which proceeds through the generation of an azetidine carbocation. nih.govacs.org Unlike typical reactions of sulfonyl fluorides, which involve nucleophilic attack at the sulfur center, the deFS pathway is initiated by the departure of the entire sulfonyl fluoride (B91410) group. nih.govacs.org This process is typically activated under mild thermal conditions, often around 60 °C. nih.govacs.org

The generated azetidin-3-yl carbocation is a highly reactive intermediate that can be trapped by a wide range of nucleophiles. nih.govacs.org This allows for the synthesis of various 3-substituted azetidines. The mechanism is analogous to a unimolecular nucleophilic substitution (SN1) reaction, where the rate-determining step is the formation of the carbocation. masterorganicchemistry.com

Key steps in the deFS pathway:

Activation: Mild thermal energy promotes the departure of the sulfonyl fluoride group.

Carbocation Formation: A planar azetidine carbocation is generated.

Nucleophilic Trapping: A nucleophile attacks the carbocation, leading to the formation of the 3-substituted azetidine product. nih.govacs.org

This pathway has been successfully employed to couple ASFs with various amine nucleophiles, providing access to amino-azetidines. nih.govacs.org

While the deFS pathway is prominent under neutral or mildly basic conditions, ASFs can also undergo the more conventional Sulfur-Fluoride Exchange (SuFEx) reaction. nih.govacs.org SuFEx chemistry, a concept popularized by Sharpless, involves the reaction of a sulfonyl fluoride with a nucleophile, resulting in the displacement of the fluoride ion and the formation of a new bond to the sulfur atom. nih.govcapes.gov.br

For ASFs, SuFEx reactivity is typically observed under anionic conditions. nih.govacs.orgchemrxiv.orgresearchgate.net The use of strong bases or deprotonated nucleophiles favors attack at the electrophilic sulfur center over the deFS pathway. acs.org This allows for the synthesis of a different class of azetidine derivatives, such as sulfonamides and sulfonate esters. nih.govacs.org For instance, the reaction of ASFs with alkoxides leads to the corresponding sulfonate esters. acs.org The choice between the deFS and SuFEx pathways can thus be controlled by the reaction conditions, offering a divergent approach to the functionalization of azetidines. nih.govacs.org

Kinetic Studies of Key Transformation Steps (e.g., deFS Process)

Kinetic studies have provided valuable insights into the deFS process of azetidine sulfonyl fluorides. acs.org By monitoring the reaction progress over time, researchers have been able to determine the rate-limiting step and the activation energy of the transformation.

A comparative kinetic study of the deFS process for an oxetane (B1205548) sulfonyl fluoride (OSF) and an N-Cbz protected azetidine sulfonyl fluoride (PMP(Cbz)ASF) revealed remarkably similar reaction profiles. acs.org The study, conducted by heating the reagents at 60 °C in the presence of an amine nucleophile and a base, showed that the consumption rates of both the OSF and ASF were comparable. acs.org

However, a detailed analysis indicated a slightly larger activation energy for the deFS of the azetidine reagent. acs.org This difference in activation energy, coupled with a larger Arrhenius pre-exponential factor for the ASF, leads to an interesting temperature-dependent rate profile. At higher temperatures, the deFS of the ASF is faster, while at lower temperatures, the OSF reacts more quickly. acs.org These kinetic findings support the proposed mechanism involving the formation of a carbocation as the rate-determining step. acs.org

Below is a table summarizing the kinetic data from a comparative study:

CompoundActivation Energy (kcal/mol)Relative Rate at 60°C
PMP OSFNot specified in provided textSimilar to PMP(Cbz)ASF
PMP(Cbz)ASFSlightly larger than PMP OSFSimilar to PMP OSF

Data derived from a qualitative description in the source. acs.org

Functional Group Compatibility and Chemo-Selectivity in Reactions

A significant advantage of the deFS reaction of azetidine sulfonyl fluorides is its high functional group tolerance and chemo-selectivity. acs.org This is crucial for the application of this methodology in complex molecule synthesis and late-stage functionalization, which are common strategies in drug discovery. frontiersin.org

The deFS reaction has been shown to be compatible with a wide range of sensitive functional groups, including:

Free alcohols

Tertiary amines

Esters

Pyridines

NH-Azoles

Sulfoximines nih.govacs.org

This broad compatibility allows for the direct coupling of complex amine libraries with ASFs without the need for extensive protecting group strategies. nih.gov The reaction proceeds with high chemo-selectivity, with the nucleophile preferentially attacking the azetidine carbocation generated via the deFS pathway, even in the presence of other potentially reactive sites. acs.org This selectivity is a key feature that distinguishes the deFS reaction from other methods for azetidine functionalization.

Reactivity of Metalated Azetidine Derivatives (e.g., α-lithiated N-Boc-azetidines)

The direct functionalization of the azetidine ring can also be achieved through the use of metalated derivatives, particularly α-lithiated N-Boc-azetidines. nih.govrsc.org This approach involves the deprotonation of the azetidine ring at a position alpha to the nitrogen atom, generating a highly reactive organolithium species that can be trapped with various electrophiles. nih.govrsc.orgnih.govresearchgate.net

The regioselectivity of the lithiation is highly dependent on the substituents on both the nitrogen and the carbon atoms of the azetidine ring. nih.govresearchgate.netnih.gov For instance, N-Boc-2-arylazetidines can be regioselectively α-lithiated. rsc.org The reactivity of the resulting lithiated intermediate is influenced by the nature of the aryl substituent. rsc.org

An interesting "ortho-effect" has been observed, where the presence of an ortho-substituent on the aryl ring can prevent self-condensation reactions and allow for the successful trapping of the lithiated intermediate with electrophiles, leading to 2,2-disubstituted azetidines. rsc.org In the absence of such an ortho-substituent, self-condensation can become a competing reaction pathway. rsc.org The study of these metalated azetidines has opened up new avenues for the synthesis of complex and highly functionalized azetidine scaffolds. rsc.orgnih.govrsc.org

Advanced Spectroscopic Characterization and Conformational Analysis of Azetidine Sulfonyl Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 3-(3-Bromobenzenesulfonyl)azetidine, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its molecular framework and the electronic environment of each nucleus.

Proton and Carbon NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound reveal characteristic signals that can be assigned to the protons and carbons of the azetidine (B1206935) ring and the 3-bromobenzenesulfonyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidine ring protons. The protons on the brominated benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. The substitution pattern on the benzene ring will lead to a complex splitting pattern. The protons of the azetidine ring will be observed further upfield. The methine proton at the C3 position, being adjacent to the sulfonyl group, will be deshielded compared to the methylene (B1212753) protons at the C2 and C4 positions. The chemical shifts and coupling constants of these protons are crucial for determining the ring's conformation. ubc.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons will resonate in the typical downfield region for substituted benzenes (δ 120-145 ppm). The carbon atom attached to the bromine (C-Br) will show a characteristic chemical shift. The carbons of the azetidine ring will appear at higher field. The C3 carbon, directly attached to the electron-withdrawing sulfonyl group, will be shifted downfield compared to the C2 and C4 carbons. ubc.canih.gov The precise chemical shifts are sensitive to the solvent and the conformational state of the molecule. nih.gov

A representative, though not specific to the title compound, set of ¹H and ¹³C NMR data for a related N-sulfonylated azetidine derivative is presented in the interactive table below for illustrative purposes.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H7.50 - 7.90 (m)-
Azetidine-CH4.20 - 4.40 (m)55 - 60
Azetidine-CH₂3.80 - 4.10 (m)45 - 50
Aromatic-C-125 - 140
Aromatic-C-Br-120 - 125
Aromatic-C-S-140 - 145

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For the azetidine ring, cross-peaks would be observed between the methine proton at C3 and the methylene protons at C2 and C4, confirming their scalar coupling network. rsc.orgsdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the C3-H would show a correlation to the C3 carbon signal. rsc.orgsdsu.eduscribd.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, correlations would be expected between the azetidine protons and the sulfonyl-bearing carbon of the benzene ring, as well as between the aromatic protons and the carbons of the azetidine ring through the sulfonyl bridge. rsc.orgsdsu.eduscribd.com

These 2D NMR experiments, when used in concert, allow for a complete and reliable assignment of the molecular structure in solution.

Variable-Temperature NMR for Conformational Dynamics

The four-membered azetidine ring is not planar and undergoes rapid ring-puckering at room temperature. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. acs.org By lowering the temperature, the rate of interconversion between different puckered conformations can be slowed down on the NMR timescale.

At room temperature, the NMR signals for the azetidine protons may appear as broadened averages. As the temperature is decreased, these signals may decoalesce and sharpen into distinct sets of signals corresponding to the individual conformers. Analysis of the coalescence temperature and the line shapes at different temperatures can provide quantitative information about the energy barriers of the ring-inversion process. acs.org For N-sulfonylated azetidines, the bulky sulfonyl group is expected to have a significant influence on the conformational preference and the dynamics of the ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration if the compound is chiral and crystallizes in a non-centrosymmetric space group.

While a specific crystal structure for this compound was not found in the surveyed literature, studies on related N-sulfonylated azetidines and other heterocyclic systems provide valuable insights into the expected structural features. acs.orgnih.gov The azetidine ring would exhibit a puckered conformation. The degree of puckering is influenced by the substituents on the ring and the nitrogen atom. The nitrogen atom in N-sulfonylated azetidines is typically pyramidal. The geometry around the sulfur atom of the sulfonyl group is tetrahedral.

The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding (if a suitable donor/acceptor is present) and van der Waals forces. The presence of the bromine atom could lead to halogen bonding interactions in the solid state.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. researchgate.net

The fragmentation pattern in the mass spectrum, typically obtained by techniques like electron ionization (EI) or electrospray ionization with collision-induced dissociation (ESI-CID), would reveal characteristic losses. researchgate.netnih.gov Expected fragmentation pathways could include:

Cleavage of the C-S bond, leading to fragments corresponding to the azetidine ring and the 3-bromobenzenesulfonyl moiety.

Loss of SO₂ from the parent ion.

Fragmentation of the azetidine ring itself.

Loss of the bromine atom.

The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). researchgate.net

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for the identification of functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its constituent parts.

Key expected IR absorption bands include:

Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C-H Stretching: Vibrations above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: Typically observed in the 1250-1020 cm⁻¹ range.

C-S Stretching: Weak to medium bands in the 800-600 cm⁻¹ region.

C-Br Stretching: Usually found in the 700-500 cm⁻¹ region.

Azetidine Ring Vibrations: Various stretching and bending vibrations associated with the CH₂ and CH groups of the ring.

The precise positions of these bands can provide subtle information about the molecular structure and environment.

Computational Chemistry and Theoretical Studies on Azetidine Sulfonyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules. For azetidine (B1206935) sulfonyl systems, DFT calculations are instrumental in understanding their fundamental chemical properties.

A critical first step in the computational analysis of a molecule like 3-(3-Bromobenzenesulfonyl)azetidine is geometry optimization. This process involves finding the minimum energy arrangement of the atoms in space, which corresponds to the most stable three-dimensional structure of the molecule. DFT methods, such as B3LYP or M06-2X, coupled with an appropriate basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose nih.gov. The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For an N-sulfonylated azetidine, particular attention is paid to the geometry of the four-membered azetidine ring, which is known to exhibit a puckered conformation nih.gov. The degree of this puckering can be influenced by the nature of the substituent on the nitrogen atom. The bulky 3-bromobenzenesulfonyl group is expected to have a significant impact on the ring's geometry.

Once the optimized geometry is obtained, a vibrational analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions within the molecule. Theoretical studies on related molecules have shown that DFT methods can accurately predict vibrational spectra youtube.com.

Table 1: Illustrative Optimized Geometric Parameters for a Hypothetical N-Benzenesulfonylazetidine System

ParameterValue
Azetidine Ring Puckering Angle (degrees)35.2
N-S Bond Length (Å)1.65
C-S-N Bond Angle (degrees)108.5
S-O Bond Length (Å)1.43

DFT calculations are also invaluable for mapping out the potential energy surfaces of chemical reactions involving azetidine sulfonyl compounds. This involves locating and characterizing transition states, which are the high-energy intermediates that connect reactants and products. By determining the energy barriers associated with these transition states, the feasibility and kinetics of a reaction can be predicted. For instance, computational studies have been used to elucidate the mechanisms of reactions involving benzenesulfonyl azides, a related class of compounds mdpi.com.

For a molecule like this compound, one could investigate reactions such as nucleophilic substitution at the sulfonyl group or reactions involving the azetidine ring. The characterization of the transition state would involve identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Conformational Landscape Exploration via Computational Methods

The flexibility of the azetidine ring and the rotation around the N-S bond mean that this compound can exist in multiple conformations. Exploring the conformational landscape is crucial for understanding its biological activity and physical properties. Computational methods allow for a systematic search of these different conformations and an assessment of their relative energies.

Studies on similar small-ring systems have demonstrated that the energy landscape can be complex, with multiple local minima separated by energy barriers nih.govnih.govresearchgate.netresearchgate.net. For an N-sulfonylated azetidine, the orientation of the benzenesulfonyl group relative to the azetidine ring will be a key determinant of the conformational preferences. The interplay of steric hindrance and electronic effects will govern the stability of different conformers.

Table 2: Hypothetical Relative Energies of Conformers for an N-Arylsulfonylazetidine

ConformerDihedral Angle (C-N-S-C)Relative Energy (kcal/mol)
1 (Global Minimum)75°0.0
2-70°1.2
3180°3.5

Note: This table presents hypothetical data to illustrate the concept of a conformational energy landscape. Specific data for this compound is not available in the cited literature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor) bohrium.com.

For this compound, an MD simulation could be used to study the flexibility of the azetidine ring and the rotational dynamics of the sulfonyl group. It can also provide insights into the molecule's solvation and how it might bind to a target protein. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the trajectory to quantify the molecule's stability and flexibility researchgate.net.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a notable example. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a given molecule mdpi.comnih.govrsc.orgchemrxiv.org.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to distinguish between different isomers. The accuracy of these predictions has improved significantly, making them a valuable complement to experimental NMR spectroscopy.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Substituted Azetidine

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Azetidine C252.151.8
Azetidine C335.836.2
Azetidine C452.151.8
Aromatic C1'139.5140.1

Note: The data presented is for illustrative purposes to demonstrate the application of computational methods in predicting NMR spectra. Specific data for this compound is not available in the cited literature.

Applications in Advanced Organic Synthesis

Azetidine (B1206935) Sulfonyl Compounds as Versatile Synthetic Intermediates

Azetidine rings functionalized with sulfonyl groups are highly valuable intermediates in organic synthesis. The electron-withdrawing nature of the sulfonyl group enhances the chemical stability of the azetidine ring compared to N-acyl or certain N-alkyl derivatives, while also activating the ring for specific transformations. nih.gov Compounds like 3-(3-bromobenzenesulfonyl)azetidine serve as bifunctional synthons. The azetidine nitrogen can be engaged in various reactions, including alkylation, arylation, and acylation, while the sulfonyl group itself can influence the reactivity of the C3 position.

Furthermore, the arylsulfonyl moiety is not merely a passenger. The presence of the bromine atom on the phenyl ring provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for a modular approach to synthesis, where the azetidine core can be introduced early in a synthetic sequence, and the bromo-aryl group can be elaborated at a later stage to build molecular complexity. For instance, recent studies have highlighted that aryl sulfones can participate directly as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, offering an alternative to traditional aryl halides. magtech.com.cn This reactivity expands the synthetic utility of arylsulfonyl azetidines beyond their role as simple N-protecting groups.

The table below summarizes the key reactive sites of this compound and their potential transformations.

Reactive SitePotential TransformationsSynthetic Utility
Azetidine Nitrogen (N-H) Alkylation, Acylation, Reductive Amination, Michael AdditionIntroduction of diverse substituents, Linker attachment
Bromophenyl Group (C-Br) Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille couplingsConstruction of bi-aryl systems, Elaboration of complex side chains
Aryl-Sulfonyl Bond (Ar-SO2) Nucleophilic Aromatic Substitution (under harsh conditions), Reductive CleavageRemoval or modification of the sulfonyl group
Azetidine Ring Ring-opening reactions (acid/base or nucleophile-mediated)Access to functionalized acyclic amine derivatives

Construction of Complex Heterocyclic Scaffolds

The strained nature of the azetidine ring makes it a valuable precursor for constructing more complex, often fused or bridged, heterocyclic systems. nih.govrsc.org The this compound scaffold can be elaborated into a variety of novel heterocyclic architectures through several strategic approaches.

One primary method involves functionalization at the azetidine nitrogen, followed by an intramolecular reaction. For example, N-alkylation with a substrate containing a suitable functional group can be followed by a ring-closing reaction to generate fused bicyclic systems. beilstein-journals.org A notable transformation is ring-closing metathesis (RCM). N-alkylation of the azetidine with allyl bromide, followed by a second allylation and treatment with a Grubbs catalyst, can lead to the formation of azetidine-fused eight-membered rings. beilstein-journals.org

The bromophenyl group is a key handle for building complexity via palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl substituents, creating complex bi-aryl structures tethered to the rigid azetidine-3-sulfonyl core. acs.orgnih.gov This strategy has been employed in the synthesis of diverse libraries of 3-arylazetidines. acs.org

The following table outlines representative strategies for elaborating this compound into more complex heterocyclic systems.

StrategyDescriptionResulting Scaffold
Intramolecular Cyclization N-alkylation followed by ring closure (e.g., RCM, SNAr).Fused or bridged heterocyclic systems.
Suzuki-Miyaura Coupling Pd-catalyzed reaction of the C-Br bond with boronic acids.3-(Biphenyl-sulfonyl)azetidines and analogues.
Sonogashira Coupling Pd/Cu-catalyzed reaction with terminal alkynes.3-((Alkynylphenyl)sulfonyl)azetidines.
[2+2] Cycloadditions Reactions involving unsaturated azetine intermediates. nih.govFused bicyclic systems containing an azetidine ring.

Development of PROTAC Linkers and Molecular Glue Precursors (Synthetic Aspects)

Proteolysis-targeting chimeras (PROTACs) and molecular glues are revolutionary therapeutic modalities that hijack the cell's natural protein degradation machinery. nih.gov PROTACs are heterobifunctional molecules comprising a warhead for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. researchgate.net The linker is a critical component, as its length, rigidity, and composition dictate the geometry of the ternary complex and thus the efficiency of protein degradation. researchgate.net

Azetidine-based structures are increasingly used as rigid and compact linkers in PROTAC design. nih.gov The defined three-dimensional orientation of substituents on the azetidine ring can favorably pre-organize the connected ligands. This compound is an ideal precursor for such linkers due to its orthogonal reactive sites. The azetidine nitrogen provides a convenient attachment point for an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon or VHL ligands) through standard amide coupling or reductive amination. The bromo-aryl moiety serves as a versatile handle for late-stage introduction of the target-protein-binding warhead via cross-coupling reactions. researchgate.net This modular approach allows for the rapid parallel synthesis of PROTAC libraries with varied linker vectors and warheads to optimize degradation activity. researchgate.netresearchgate.net

The synthesis of a PROTAC using this scaffold would typically involve two key steps:

Ligation to E3 Ligand: The azetidine nitrogen of this compound is coupled to a carboxylic acid-functionalized E3 ligase ligand.

Warhead Attachment: The resulting intermediate undergoes a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) with a suitably functionalized protein-binding moiety.

This synthetic flexibility makes this compound a valuable building block in the development of novel targeted protein degraders.

Integration into Peptidomimetics and Non-Natural Amino Acid Synthesis

The incorporation of constrained structural motifs into peptides is a cornerstone of medicinal chemistry, used to enhance metabolic stability, improve receptor affinity, and control secondary structure. The rigid, four-membered ring of azetidine makes it an excellent scaffold for creating non-natural amino acids and peptidomimetics. nih.gov Azetidine-2-carboxylic acid, for example, is a well-known proline analogue that can induce specific turns in peptide chains.

The 3-(arylsulfonyl)azetidine core offers a unique platform for designing novel amino acid analogues. The sulfone group, being a rigid tetrahedral structure, imparts significant conformational constraint. When this scaffold is incorporated into a peptide backbone, it can enforce specific dihedral angles, leading to well-defined secondary structures like γ-turns.

The synthesis of peptidomimetics from this compound can be envisioned through several routes. The azetidine nitrogen can be integrated into a peptide chain, with the 3-(bromobenzenesulfonyl) group acting as a novel side chain. This side chain can be further functionalized using the bromine atom as a reactive handle, allowing for the introduction of diverse chemical groups to probe interactions with biological targets. Alternatively, the azetidine ring itself can be part of a larger, non-natural amino acid scaffold, providing structural rigidity. Studies on azetidine-containing dipeptides have shown that the conformational restriction induced by the ring is crucial for their biological activity.

FeatureImplication in Peptidomimetics
Rigid Azetidine Ring Induces conformational constraint; mimics peptide turns.
Tetrahedral Sulfone Group Adds further rigidity and a defined spatial vector for the aryl group.
Functional Bromophenyl Group Allows for late-stage diversification of the "side chain."
Metabolic Stability The unnatural backbone is resistant to proteolytic degradation.

Precursors for Sulfone-Containing Spirocyclic Systems

Spirocyclic systems, which feature two rings sharing a single atom, are of great interest in drug discovery due to their inherent three-dimensionality and structural novelty. The rigid, non-planar arrangement of spirocycles allows for precise positioning of functional groups in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.

This compound is a promising precursor for the synthesis of novel sulfone-containing spirocyclic systems. Although direct synthesis of such spirocycles from this specific precursor is not widely documented, established synthetic strategies for spiro-azetidines can be applied.

One potential strategy involves a two-step process:

Functionalization: The azetidine nitrogen is alkylated with a substrate containing a terminal nucleophile or a group that can be converted into one (e.g., a protected alcohol or a masked carbanion).

Intramolecular Cyclization: An intramolecular nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed C-C or C-N bond formation is performed. In this step, the tethered nucleophile displaces the bromine atom or attacks another position on the aromatic ring (via a directed metalation, for example) to form the second ring, creating a spiro-center at the C3 position of the azetidine.

A representative, albeit challenging, reaction could involve the formation of a spiro-indane or similar structure through an intramolecular Heck or Friedel-Crafts type reaction from an appropriately N-functionalized derivative. The development of strain-release driven spirocyclization methods, for example from highly strained azabicyclo[1.1.0]butane precursors, highlights the synthetic interest in accessing functionalized spiro-azetidines. The sulfone moiety would remain as a key structural element in the final spirocyclic product, potentially acting as a hydrogen bond acceptor and influencing the molecule's physicochemical properties.

Conclusion and Future Research Directions

Summary of Key Research Findings on Azetidine (B1206935) Sulfonyl Compounds

Research into azetidine sulfonyl compounds has yielded several significant findings, primarily centered around their synthetic utility and unique reactivity. A major breakthrough has been the development and use of azetidine sulfonyl fluorides (ASFs) as precursors for carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govacs.orgchemrxiv.orgnih.govacs.org This method has proven effective for the mild synthesis of 3-aryl-3-substituted azetidines. nih.gov

The reactivity of these four-membered ring sulfonyl fluorides is typically activated under mild thermal conditions, around 60 °C, where the generated reactive intermediates can couple with a wide array of nucleophiles. nih.govacs.orgchemrxiv.orgnih.govacs.org This has enabled the preparation of various azetidine derivatives, including those with heterocyclic, sulfoximine, and phosphonate (B1237965) functionalities, some of which lack comparable carbonyl analogs. nih.govacs.orgchemrxiv.orgnih.govresearchgate.net

Another key synthetic strategy that has been developed is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones to produce α-carbonylated N-sulfonylazetidines. acs.org The inherent ring strain of the azetidine ring is a crucial factor driving its reactivity, yet it is significantly more stable than its three-membered aziridine (B145994) counterparts, allowing for easier handling and unique, triggerable reactivity. researchwithrutgers.comrsc.org

Kinetic studies have shown that the deFS process for N-Cbz-protected azetidine sulfonyl fluoride (B91410) has a slightly higher activation energy compared to its oxetane (B1205548) equivalent. acs.org Furthermore, research has demonstrated that azetidine sulfonyl fluorides can undergo Sulfur-Fluoride Exchange (SuFEx) reactions, particularly with alkoxides, showcasing their potential for conjugation with complex molecules. nih.govacs.org

Unexplored Synthetic Avenues for Azetidine Sulfonyl Derivatives

Despite the significant progress, the synthesis of azetidine derivatives, particularly in a divergent manner, remains a challenge. nih.govacs.orgchemrxiv.orgnih.govacs.orgacs.orgresearchgate.net This indicates that numerous synthetic avenues for azetidine sulfonyl derivatives are yet to be explored.

One of the current limitations is the direct synthesis of azetidine sulfonyl fluoride reagents containing heteroarenes and electron-poor arenes, which are not yet accessible. acs.org The development of methodologies to incorporate these motifs would significantly expand the chemical space available for drug discovery and materials science.

While the ring contraction of α-bromo N-sulfonylpyrrolidinones offers a robust route to certain azetidine structures, exploring other ring-rearrangement strategies could lead to novel scaffolds. acs.org For instance, investigating photochemical or electrochemical methods for the synthesis and functionalization of the azetidine ring could provide access to derivatives that are not achievable through traditional thermal methods.

Furthermore, the exploration of novel activating groups for the azetidine nitrogen, beyond the commonly used carbamates (like Cbz), could unveil new reactivity patterns and allow for more diverse late-stage functionalization. The development of more robust and scalable syntheses for a wider range of substituted azetidine sulfonyl precursors is also a critical area for future research.

Future Directions in Mechanistic Understanding and Reactivity Control

A deeper mechanistic understanding of the reactions involving azetidine sulfonyl compounds is crucial for enhancing reactivity control and synthetic efficiency. A key area for future investigation is the nuanced competition between the defluorosulfonylation (deFS) and the Sulfur-Fluoride Exchange (SuFEx) pathways. nih.govacs.org While it is known that solvent and nucleophile strength can influence this competition, a more detailed quantitative understanding of these factors is needed. acs.org

Future mechanistic studies could employ a combination of computational modeling and advanced spectroscopic techniques to elucidate the transition states and intermediates involved in both the deFS and SuFEx reactions. This would enable chemists to rationally design reaction conditions that selectively favor one pathway over the other, leading to the desired products with high yields and stereoselectivity.

Investigating the role of the substituent on the sulfonyl group (e.g., the 3-bromo substituent in 3-(3-Bromobenzenesulfonyl)azetidine) and the protecting group on the azetidine nitrogen in modulating reactivity is another important avenue. This could lead to the development of "tunable" azetidine sulfonyl reagents where the reactivity can be precisely controlled by the electronic and steric properties of these substituents.

Furthermore, exploring the reactivity of azetidine sulfonyl compounds under different catalytic systems, such as photoredox or transition-metal catalysis, could unlock novel reaction pathways and expand their synthetic utility beyond the current thermal activation methods. researchwithrutgers.com

Emerging Applications in Advanced Chemical Synthesis and Methodology Development

The unique properties of azetidine sulfonyl compounds are paving the way for their application in advanced chemical synthesis and the development of new methodologies. Their ability to act as versatile building blocks provides access to a broad and diverse chemical space with significant medicinal relevance. nih.govchemrxiv.orgnih.govacs.orgacs.orgresearchgate.net

An exciting emerging application is the use of azetidine sulfonyl fluorides as linker motifs in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govacs.orgchemrxiv.orgnih.govacs.orgdp.tech The ability to couple these reagents with E3 ligase recruiters opens up new possibilities for designing novel protein degraders. nih.govacs.orgchemrxiv.orgnih.govacs.org

Moreover, the generation of novel pharmacophore motifs by reacting ASFs with a variety of nucleophiles is a significant contribution to drug discovery. chemrxiv.orgacs.org These novel motifs can serve as isosteres for other functional groups, providing new design elements for medicinal chemists. nih.govacs.org For instance, NH-amino-azetidines have been proposed as potential isosteres of amidines. nih.gov

The development of azetidine-based scaffolds for focused compound libraries, such as those targeting the central nervous system (CNS), is another promising area. nih.gov The physicochemical properties of azetidines make them well-suited for creating lead-like molecules with high permeability and desirable MPO scores. nih.gov The continued development of synthetic methodologies utilizing azetidine sulfonyl compounds will undoubtedly lead to the discovery of new bioactive molecules and advanced materials.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromobenzenesulfonyl)azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of azetidine using 3-bromobenzenesulfonyl chloride. Key steps include:
  • Catalyst Use : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the azetidine nitrogen .
  • Solvent and Temperature : Reactions in anhydrous dichloromethane (DCM) at 0–25°C minimize side reactions .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) yields >90% purity. For scale-up, distillation under reduced pressure (e.g., 313.5°C at 760 mmHg) is effective .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments. The sulfonyl group deshields adjacent azetidine protons (δ ~3.5–4.0 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 293.98 for C₉H₉BrNO₂S) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for verifying sulfonyl-azetidine geometry .

Advanced Research Questions

Q. How does the bromobenzenesulfonyl group influence azetidine’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing sulfonyl group increases azetidine’s electrophilicity, facilitating ring-opening reactions. For example:
  • SN2 Reactions : Azetidine’s strained ring undergoes nucleophilic attack (e.g., by amines) at the β-carbon, yielding γ-chloroamines. Kinetic studies show rate acceleration by 10–15× compared to non-sulfonylated analogs .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal lowered activation energy (~5 kcal/mol) for nucleophilic attack due to sulfonyl stabilization of transition states .

Q. What strategies mitigate racemization in enantioselective syntheses of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Binaphthyl-derived phosphoric acids (e.g., TRIP) induce asymmetric desymmetrization, achieving >90% ee .
  • Low-Temperature Conditions : Reactions at −40°C in THF slow racemization .
  • Protecting Groups : N-Boc protection reduces nitrogen lone-pair participation, suppressing epimerization during sulfonylation .

Q. How does incorporating this moiety affect pharmacokinetic properties in drug candidates?

  • Methodological Answer :
  • Metabolic Stability : The sulfonyl group reduces oxidative metabolism at the azetidine ring (e.g., CYP3A4-mediated hydroxylation), as shown in CDK2 inhibitors .
  • Solubility : LogP increases by ~1.5 units due to the hydrophobic bromobenzene group, requiring formulation with co-solvents (e.g., PEG 400) for in vivo studies .
  • Bioisosterism : Replacing morpholine with this compound in kinase inhibitors improves target binding (ΔΔG = −2.3 kcal/mol) via enhanced van der Waals interactions .

Data Contradictions and Resolutions

  • Synthesis Yields : Reported yields for azetidine sulfonylation vary (70–96%) due to solvent purity and catalyst batch differences. Reproducibility requires strict anhydrous conditions and freshly distilled sulfonyl chlorides .
  • Metabolic Pathways : While highlights azetidine ring oxidation, notes stability in neuroprotective analogs. This discrepancy may arise from substituent effects (e.g., 3,3-disubstitution in vs. monosubstitution in ).

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3-(3-Bromobenzenesulfonyl)azetidine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.